molecular formula C11H16ClNO B13611067 4-(3-Chloro-4-methoxyphenyl)butan-1-amine

4-(3-Chloro-4-methoxyphenyl)butan-1-amine

Cat. No.: B13611067
M. Wt: 213.70 g/mol
InChI Key: WJCBFESCXUFGOP-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16ClNO It is a derivative of phenethylamine, featuring a butyl chain substituted with a chloro and methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.

    Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of fully hydrogenated aromatic compounds.

    Substitution: Formation of substituted phenylbutan-1-amines.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-methylphenyl)butan-1-amine
  • 4-(3-Chloro-4-ethylphenyl)butan-1-amine
  • 4-(3-Chloro-4-fluorophenyl)butan-1-amine

Uniqueness

4-(3-Chloro-4-methoxyphenyl)butan-1-amine is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H16ClNO/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3

InChI Key

WJCBFESCXUFGOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCCN)Cl

Origin of Product

United States

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